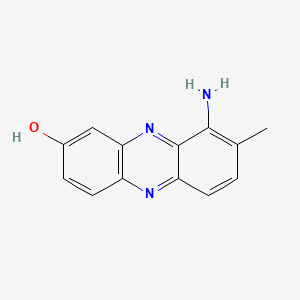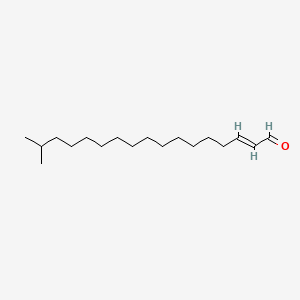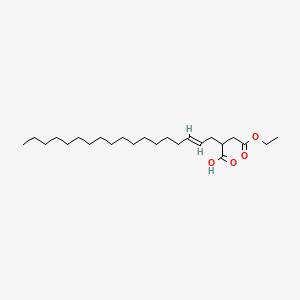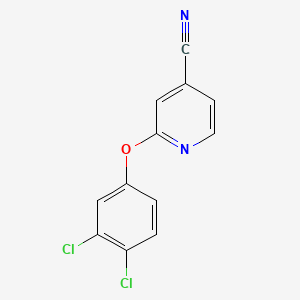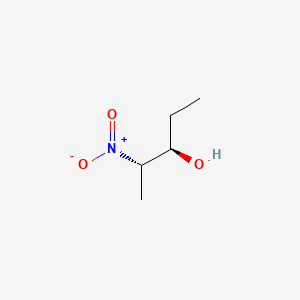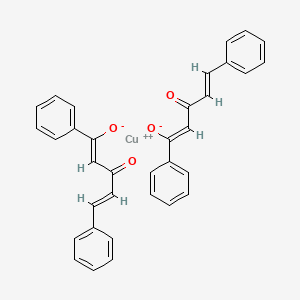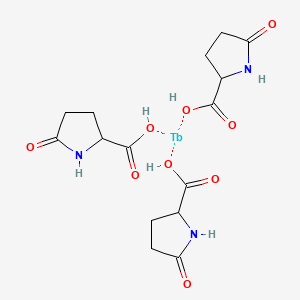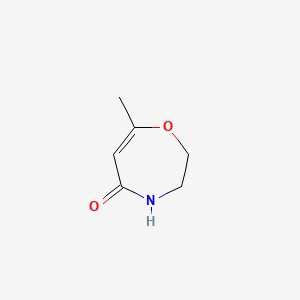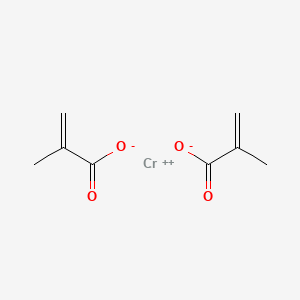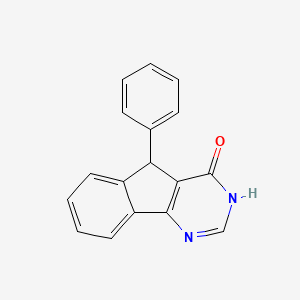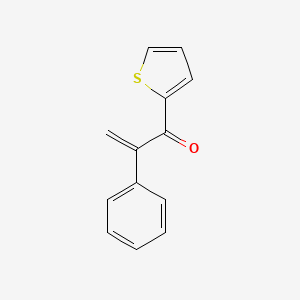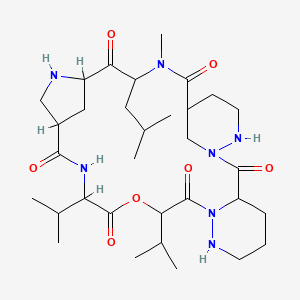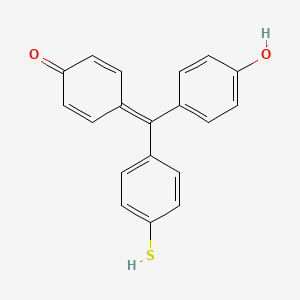
Thioaurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioaurin is an organosulfur compound with a chemical formula of SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom, indicated by the prefix “thio-”. This compound has two tautomeric forms: the thione form and the thiol form.
Vorbereitungsmethoden
Thioaurin can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Thioaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, isocyanides, and elemental sulfur. The major products formed from these reactions are typically thiourea derivatives, which have a wide range of applications in organic synthesis and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
Thioaurin and its derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . In chemistry, this compound is used as an intermediate in organic synthesis reactions. In biology and medicine, it is used for its therapeutic properties, particularly in the treatment of inflammatory bowel diseases and leukemia . In the industry, this compound is utilized in the production of photographic films, dyes, elastomers, plastics, and textiles .
Wirkmechanismus
Thioaurin exerts its effects by interfering with nucleic acid synthesis through the inhibition of purine metabolism . This mechanism is particularly effective in the treatment of leukemia, where it inhibits the synthesis of guanine nucleotides by pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase . The molecular targets and pathways involved include thiopurine S-methyltransferase, hypoxanthine-guanine phosphoribosyl transferase, and xanthine oxidase .
Vergleich Mit ähnlichen Verbindungen
Thioaurin is similar to other thiourea derivatives, such as azathioprine, mercaptopurine, and thioguanine . These compounds share similar chemical structures and biological activities, particularly in their use as immunosuppressive and anticancer agents. this compound is unique in its specific applications and the efficiency of its synthetic routes .
Eigenschaften
CAS-Nummer |
1401-63-4 |
|---|---|
Molekularformel |
C19H14O2S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)-(4-sulfanylphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H14O2S/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20,22H |
InChI-Schlüssel |
CDKRLVLHRIEWSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


